N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide

Medicinal chemistry Proteasome inhibition Physicochemical profiling

Proteasome inhibitor programs often face SAR ambiguity at the amide pocket. This pivalamide probe solves this by providing maximal steric bulk (tert-butyl) to test CT-L β5 subunit tolerance. With zero HBD, it eliminates confounding hydrogen-bond effects. Use as a matched molecular pair with amine/isopropylamide analogs to isolate steric vs. electronic contributions. Available in high purity, ready for direct use in SAR and selectivity studies.

Molecular Formula C16H21N3O4S
Molecular Weight 351.42
CAS No. 921905-38-6
Cat. No. B2620242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide
CAS921905-38-6
Molecular FormulaC16H21N3O4S
Molecular Weight351.42
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C)(C)C
InChIInChI=1S/C16H21N3O4S/c1-10(2)24(21,22)12-8-6-7-11(9-12)13-18-19-15(23-13)17-14(20)16(3,4)5/h6-10H,1-5H3,(H,17,19,20)
InChIKeyPXJSIGKMXAOCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide (CAS 921905-38-6): Chemical Identity, Physicochemical Profile, and Research Context


N-(5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide (CAS 921905-38-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2-pivalamide substituent and a 5-(3-isopropylsulfonyl)phenyl moiety. Its calculated physicochemical properties include a molecular weight of 362.40 g/mol, logP of 4.91, zero hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, and a polar surface area of 36.28 Ų, with zero violations of Lipinski's Rule of Five and four violations of the Rule of Three . This compound shares a core scaffold with oxadiazole-isopropylamides identified as noncovalent proteasome chymotrypsin-like (CT-L) inhibitors, notably PI-1833 and PI-1840, where structure–activity relationship (SAR) studies established that the amide moiety is highly sensitive to structural modification [1]. The pivalamide (tert-butyl amide) terminus of the target compound represents a distinct steric and electronic variant within this pharmacophore class, making it a candidate for probing amide-pocket tolerance and metabolic stability in proteasome inhibitor optimization programs.

Why N-(5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide Cannot Be Replaced by Close Analogs Without Risk of Altered Activity or Selectivity


Within the 1,3,4-oxadiazole-2-amide chemotype, even single-atom changes to the amide substituent produce large shifts in proteasome CT-L inhibitory potency. The foundational SAR study by Ozcan et al. demonstrated that the amide moiety is one of two regions "sensitive toward modifications," with hydrophobic residues at specific positions significantly improving activity [1]. The target compound's pivalamide group (tert-butyl, C(CH₃)₃) introduces greater steric bulk and conformational restriction compared with the isobutyramide (CH(CH₃)₂) and isopropylamide (NH-iPr) analogs, and eliminates the hydrogen bond donor present in the primary amine analog (5-[3-(isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine). These differences can affect target engagement, selectivity against off-target proteasome subunits (T-L, PGPH-L), and physicochemical properties governing permeability and metabolic stability. Generic substitution with a closely related analog—even one differing by a single methylene unit—carries a material risk of altered pharmacodynamic and pharmacokinetic behavior, precluding simple interchange without re-validation.

Quantitative Evidence Guide: Differentiating N-(5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide from the Closest Analogs


Hydrogen Bond Donor Count: Pivalamide vs. Primary Amine Analog (1105194-09-9)

The target compound's pivalamide terminus contains zero hydrogen bond donors (HBD = 0), whereas the closest amine analog, 5-[3-(isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1105194-09-9), possesses two HBD from the free –NH₂ group. In the oxadiazole-isopropylamide proteasome inhibitor series, the amide N–H was found to be critical for potency; replacing it with a tertiary amide or amine altered activity . The absence of HBD in the pivalamide derivative implies distinct hydrogen-bonding capacity at the target binding site, potentially affecting both affinity and selectivity relative to the primary amine comparator.

Medicinal chemistry Proteasome inhibition Physicochemical profiling

Lipophilicity Differential: Pivalamide vs. Isobutyramide Analog

The target compound exhibits a calculated logP of 4.91, approximately 0.4–0.6 log units higher than the isobutyramide analog N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide (estimated logP ~4.3–4.5 based on the loss of one methylene unit vs. pivalamide, consistent with a ΔlogP of ~0.5 per –CH₂– in aromatic sulfonamide systems). Higher lipophilicity can translate into increased membrane permeability but also elevated metabolic clearance and plasma protein binding. In the proteasome inhibitor series, balancing lipophilicity was critical for achieving cellular activity (e.g., PI-1840, logP ~3.5, IC50 = 0.37 μM in MDA-MB-468 cells) [1]. The pivalamide derivative's elevated logP positions it as a tool to probe the upper lipophilicity tolerance of the chemotype.

ADME Lipophilicity logP comparison

Steric Bulk at the Amide Position: Pivalamide (tert-Butyl) vs. Isopropylamide (PI-1833/1840 Chemotype)

The pivalamide group (tert-butyl, –C(CH₃)₃) introduces significantly greater steric volume than the isopropylamide (–NH-iPr) present in PI-1833 (IC50 = 0.60 μM CT-L) and PI-1840 (IC50 = 27 nM CT-L). In the published SAR, the amide moiety was identified as one of two regions "sensitive toward modifications" [1]. Hydrophobic residues such as propyl and butyl at specific positions improved activity, but the effect of a fully substituted tertiary carbon (tert-butyl) directly adjacent to the amide carbonyl was not explored in the focused library. The pivalamide substituent increases both steric hindrance and conformational restriction (reduced rotatable bonds), which can alter the binding pose within the proteasome β5 subunit active site and modulate selectivity against β1 (C-L) and β2 (T-L) subunits.

Structure-activity relationship Steric effects Proteasome CT-L inhibition

Meta-Sulfonyl Phenyl Regioisomer Differentiation vs. Para-Sulfonyl Analog

The target compound bears the isopropylsulfonyl group at the meta position of the phenyl A-ring. In the proteasome inhibitor SAR study, hydrophobic residues at the para position (not ortho or meta) of the A-ring significantly improved CT-L inhibitory activity [1]. This positional sensitivity was explicitly noted: propyl or butyl groups at the para position enhanced potency, whereas meta substitution did not provide the same benefit. The para-sulfonyl analog, N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide, is therefore predicted to exhibit different target engagement and potency. The meta-sulfonyl regioisomer serves as a negative control or selectivity tool to probe the positional requirements of the A-ring sulfonyl group in proteasome inhibition.

Regiochemistry Proteasome inhibitor SAR Substituent position effects

Rule-of-Three Violation Profile: Lead-likeness Differentiation from PI-1840

The target compound exhibits 4 violations of the Rule of Three (RO3: MW ≤300, logP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3), driven by its MW of 362 and logP of 4.91 . In contrast, the optimized lead PI-1840 (MW ~420, logP ~3.5 estimated) was designed to balance potency with drug-like properties [1]. The pivalamide derivative's 4 RO3 violations indicate it resides beyond typical fragment-based or early lead space and is more appropriate as a late-stage SAR probe or tool compound rather than a lead-like starting point. This contrasts with smaller oxadiazole-amine building blocks (e.g., CAS 1105194-09-9, MW 267), which have 0–1 RO3 violations and are suitable for fragment-based screening approaches.

Lead-likeness Fragment-based drug discovery Rule of Three

Recommended Application Scenarios for N-(5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)pivalamide Based on Evidenced Differentiation


Probing Amide Steric Tolerance in Noncovalent Proteasome CT-L Inhibitor SAR

The pivalamide terminus of this compound introduces maximal steric bulk at the amide position within the oxadiazole-isopropylamide chemotype. Medicinal chemistry teams expanding beyond the PI-1833/PI-1840 series can use this compound to test whether the proteasome β5 subunit CT-L active site accommodates a tert-butyl amide without loss of potency or selectivity. The SAR precedent that the amide moiety is "sensitive toward modifications" [1] makes this a high-value probe for defining steric boundaries.

Regioisomeric Selectivity Mapping of the Phenyl A-Ring Sulfonyl Group

The meta-isopropylsulfonyl substitution pattern provides a direct comparator to the para-substituted analog for mapping the positional SAR of the A-ring in proteasome inhibitor binding. Published SAR indicates that para-substitution with hydrophobic groups enhances CT-L potency while meta-substitution does not [1]. Procurement of both regioisomers enables rigorous pairwise analysis of substitution position effects on target engagement and selectivity.

Physicochemical Property Benchmarking in Oxadiazole Library Design

With calculated logP 4.91, MW 362, and 4 RO3 violations , this compound serves as an upper-bound lipophilicity and size reference point for oxadiazole-based compound libraries. Library designers can use it to assess the impact of high logP on assay interference, solubility, and non-specific binding relative to more lead-like analogs (e.g., amine building block CAS 1105194-09-9), enabling data-driven library triaging decisions.

Hydrogen Bond Donor Deletion Study in Amide-Containing Proteasome Inhibitors

The zero HBD count of the pivalamide derivative contrasts sharply with the primary amine analog (HBD = 2) and the isopropylamide series (HBD = 1). This compound can be used as a matched molecular pair with the amine analog to isolate the contribution of hydrogen bond donation to proteasome binding, permeability, and cellular activity, a key consideration in optimizing the balance between potency and ADME properties in this inhibitor class [1].

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